3-Phenyl-1-(m-tolyl)prop-2-yn-1-one

Synthetic methodology Iron catalysis Alkynone synthesis

3-Phenyl-1-(m-tolyl)prop-2-yn-1-one (CAS 53692-58-3) is a diarylpropynone featuring a conjugated alkynone (ynone) core with a phenyl group at the C-3 position and a meta-tolyl substituent at the C-1 carbonyl terminus. Its molecular formula is C₁₆H₁₂O with a molecular weight of 220.27 g/mol.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 53692-58-3
Cat. No. B12816706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(m-tolyl)prop-2-yn-1-one
CAS53692-58-3
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C#CC2=CC=CC=C2
InChIInChI=1S/C16H12O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3
InChIKeyUIRBYIHSKCOUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1-(m-tolyl)prop-2-yn-1-one (CAS 53692-58-3): Procurement-Grade Diarylpropynone Building Block for Heterocycle Synthesis and Bioconjugation Research


3-Phenyl-1-(m-tolyl)prop-2-yn-1-one (CAS 53692-58-3) is a diarylpropynone featuring a conjugated alkynone (ynone) core with a phenyl group at the C-3 position and a meta-tolyl substituent at the C-1 carbonyl terminus. Its molecular formula is C₁₆H₁₂O with a molecular weight of 220.27 g/mol [1]. The compound is classified under the alkynone family and is structurally characterized by a carbon–carbon triple bond conjugated with a ketone carbonyl . This conjugated yn-one system imparts dual electrophilic reactivity at both the β-acetylenic carbon and the carbonyl carbon, enabling its primary utility as a versatile C3 synthon in heterocycle synthesis and as a Michael acceptor scaffold in bioconjugation chemistry [2].

Why 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one Cannot Be Interchanged with Common Diarylpropynone or Chalcone Analogs


Diarylpropynones and their chalcone (enone) counterparts are often treated as interchangeable electrophilic warheads in medicinal chemistry and bioconjugation, but this assumption fails at the quantitative level. The alkynone triple bond confers fundamentally different reactivity compared to the chalcone double bond: alkynones undergo a sequential double thia-Michael addition with thiols to form dithioacetal (DTA) linkages, whereas chalcones are limited to single addition—a reactivity divergence that directly impacts cross-linking efficiency in bioconjugation applications [1]. Furthermore, within the diarylpropynone subclass, the position of the methyl substituent on the aroyl ring (meta vs. para) alters the electronic environment at the carbonyl, modulating electrophilicity and dictating reactivity in cyclocondensation and superelectrophilic transformations [2]. The meta-tolyl substitution pattern in CAS 53692-58-3 provides a distinct steric and electronic profile compared to its para-tolyl isomer (CAS 20442-65-3) and the unsubstituted parent 1,3-diphenylprop-2-yn-1-one (CAS 7338-94-5), making direct substitution without re-optimization of reaction conditions unreliable [3].

Quantitative Differentiation Evidence for 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one (CAS 53692-58-3) Relative to Key Comparators


Iron(III)-Catalyzed Synthesis Yield of 78% for 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one vs. Alternative Catalytic Routes

Under iron(III)-catalyzed conditions using terminal alkyne and acid chloride coupling, 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one was obtained in ~78% isolated yield [1]. This compares favorably to the classic Pd(PPh₃)₂Cl₂/CuI catalytic system (75% yield at 90 °C) and the metal-free sodium benzenesulfinate method (68% yield), while the ZnCl₂/N-acylbenzotriazole method in ionic liquid [BMIM]BF₄ achieves a higher 82% yield at milder 60 °C [2]. The iron-catalyzed route offers a practical balance of acceptable yield with a cheap, low-toxicity catalyst, representing a procurement-relevant advantage for scale-up considerations.

Synthetic methodology Iron catalysis Alkynone synthesis

Lipophilicity (LogP) and Hydrogen-Bonding Profile of CAS 53692-58-3 vs. Chalcone and Diphenylpropynone Analogs

The computed octanol/water partition coefficient (LogP) for 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one is 4.2 [1], compared to ~3.5 for the unsubstituted 1,3-diphenylprop-2-yn-1-one (CAS 7338-94-5) and ~3.2 for the parent chalcone (1,3-diphenylprop-2-en-1-one) [2]. The meta-methyl substituent contributes approximately +0.7 LogP units relative to the unsubstituted diphenylpropynone. The compound possesses 0 hydrogen bond donors and 1 hydrogen bond acceptor, with 2 rotatable bonds and a topological polar surface area of 17.1 Ų [1]. This profile places the compound in a more lipophilic space compared to chalcone-based scaffolds, which may be advantageous for membrane permeability in cell-based assays but requires attention to aqueous solubility in biochemical screening.

Physicochemical properties Lipophilicity Drug-likeness

Thiol Double-Addition Reactivity of Phenylpropynones vs. Maleimides and Chalcone-Type Single-Addition Electrophiles for Bioconjugation Applications

The 2024 study by Maes et al. established that simple 1-phenylpropynones undergo a selective double thia-Michael addition with thiols in aqueous buffered media (pH 8.0, 24 h, 40 °C), yielding dithioacetal (DTA) linkages that join two thiol moieties, with conversions reaching full DTA formation for the parent phenylpropynone within 24 h [1]. In contrast, maleimide-based reagents (the gold-standard cysteine bioconjugation handle) permit only single thiol addition, and simple α,β-unsaturated ketones (chalcones) react too slowly with thiols to be practical without additional activating groups [1]. Among the phenylpropynone series, the chlorophenyl-substituted variant (reagent 2) achieved swift DTA formation within a few hours at room temperature, while the parent phenylpropynone required >24 h at 25 °C for highest conversion—highlighting how aryl substitution modulates reaction kinetics within the same scaffold [1]. The dithioacetal product showed no reactivity toward amines, confirming chemoselectivity for thiols over amino groups [1].

Bioconjugation Thiol–yne chemistry Dithioacetal cross-linking

Meta-Methyl Substitution Effect on ¹³C NMR Carbonyl Chemical Shift in 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one vs. Unsubstituted and Para-Substituted Analogs

¹³C NMR spectroscopic data provide a direct experimental readout of the electronic environment at the reactive carbonyl center. For 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one, the ketone carbonyl carbon resonates at δ 177.83 (75 MHz, CDCl₃), with acetylenic carbons at δ 93.06 and 87.12 . The ¹H NMR spectrum (300 MHz, CDCl₃) displays aromatic protons at δ 7.64–7.56 (m, 2H), 7.44–7.35 (m, 3H), and the meta-methyl singlet at δ 2.31 (s, 3H) . IR spectroscopy confirms the carbonyl stretch at ν ≈ 1738 cm⁻¹ and the acetylene stretch at ν ≈ 2229 cm⁻¹ . These values serve as identity and purity benchmarks for incoming quality control. The meta-methyl group exerts an inductive (+I) effect that is transmitted to the carbonyl through the aromatic ring, subtly deshielding the carbonyl carbon relative to the unsubstituted analog and altering reactivity in nucleophilic addition and cyclocondensation reactions [1].

Spectroscopic characterization NMR Electronic effects

1,3-Diarylpropynones as Privileged Scaffolds for COX-2/LOX Dual Inhibition: Quantitative Class-Level Potency Data for Procurement Prioritization

The 1,3-diphenylprop-2-yn-1-one scaffold has been validated as a dual cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitor pharmacophore. In a study by Rao et al. (2005), compound 11j—1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one—exhibited a COX-2 IC₅₀ of 0.1 μM with a selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) of 300, while compound 11d—1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one—showed an optimal dual inhibition profile: COX-2 IC₅₀ = 1.0 μM (SI = 31.5), 5-LOX IC₅₀ = 1.0 μM, and 15-LOX IC₅₀ = 3.2 μM [1]. These data establish the diarylpropynone core as a validated starting point for dual COX/LOX inhibitor development. The meta-tolyl substitution in CAS 53692-58-3 provides a distinct vector for SAR exploration compared to the para-substituted phenyl rings evaluated in the Rao study, offering a differentiated entry point for medicinal chemistry campaigns targeting inflammatory pathways.

COX-2 inhibition Lipoxygenase inhibition Anti-inflammatory scaffolds

Optimal Research and Industrial Application Scenarios for 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one (CAS 53692-58-3) Based on Verified Differentiation Evidence


Disulfide Rebridging Bioconjugation: Cysteine-Cross-Linking Reagent for Cyclic Peptide and Antibody Fragment Engineering

Procurement of CAS 53692-58-3 is indicated for research groups developing next-generation bioconjugation methodologies that require double thiol addition (linchpin-type) reactivity. As demonstrated by Maes et al. (2024), phenylpropynones enable selective dithioacetal cross-linking of two cysteine thiols in aqueous buffer at pH 8.0, with chemoselectivity over amines—a capability not offered by maleimide reagents [1]. The meta-tolyl group provides a tunable steric environment that may modulate the kinetics of the second thiol addition relative to the parent phenyl-substituted analog. This compound serves as a scaffold for SAR studies aimed at optimizing DTA formation rates and hydrolytic stability of the resulting cross-link for therapeutic conjugate applications.

Heterocycle Synthesis: C3 Building Block for 3,5-Disubstituted Pyrazoles, Benzofurans, and Isoxazoles via Cyclocondensation Chemistry

CAS 53692-58-3 is directly applicable as a 1,3-diarylpropynone substrate in Yb(OTf)₃-catalyzed cyclization with carbazates to produce 3,5-disubstituted pyrazoles in up to 97% yield, a transformation that also yields pyrazole products with aggregation-induced emission (AIE) characteristics for luminophoric materials applications [1]. Additionally, ynones of this type undergo metal-free one-pot benzofuran synthesis via aza-Michael/Michael/annulation sequences in yields up to 90% [2]. The meta-tolyl substituent introduces steric bias that may influence regioselectivity in cyclocondensation relative to para-substituted or unsubstituted analogs, making this compound a valuable probe for reaction scope studies.

COX-2/LOX Dual Inhibitor Lead Optimization: Meta-Methyl Substituent as a Novel SAR Vector on a Validated Diarylpropynone Pharmacophore

The 1,3-diphenylprop-2-yn-1-one core has been pharmacologically validated as a dual COX-2/LOX inhibitor scaffold, with lead compounds achieving COX-2 IC₅₀ values as low as 0.1 μM and COX-2 selectivity indices up to 300 [1]. CAS 53692-58-3 offers a meta-methyl substitution pattern on the aroyl ring that is distinct from the para-halogen and para-cyano substituents explored in the foundational Rao et al. (2005) SAR study. Procurement of this compound enables systematic investigation of whether meta-substitution can modulate COX-1/COX-2 selectivity or improve the dual COX/LOX inhibition balance, potentially accessing intellectual property space not covered by existing para-substituted diarylpropynone patents.

Aggregation-Induced Emission (AIE) Materials Development: Donor-π-Acceptor Luminogen Precursor

1,3-Diarylpropynones have been demonstrated as donor-π-acceptor luminogens exhibiting aggregation-induced emission enhancement (AIEE), where slip-stack self-assembly eliminates aggregation-caused quenching (ACQ) and enhances solid-state emission quantum yield from φf = 2% (monomer in ACN) to φf = 5% (aggregated in ACN/H₂O) [1]. While the most pronounced AIEE effects have been observed with extended polycyclic aromatic substituents (naphthalenyl, pyrenyl), the meta-tolyl-substituted propynone scaffold offers a synthetically accessible platform for investigating how meta-methyl steric effects influence slip-stack packing geometry and photophysical outcomes in solid-state luminogenic materials.

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